3-Chloro-2-formylbenzonitrile
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Overview
Description
3-Chloro-2-formylbenzonitrile is a chemical compound with the molecular formula C8H4ClNO. It has a molecular weight of 165.58 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Environmental Contaminants Analysis
3-Chloro-2-formylbenzonitrile might be indirectly related to studies on the occurrence, fate, and behavior of certain environmental contaminants such as parabens and chlorophenols in aquatic environments. For example, parabens, which are esters of para-hydroxybenzoic acid, are used as preservatives in various consumer products and have been identified as emerging contaminants. They exhibit weak endocrine-disrupting capabilities, with methylparaben and propylparaben being the most prevalent in surface water and sediments, reflecting their widespread use. These compounds, containing phenolic hydroxyl groups similar to those derivable from this compound, can react readily with free chlorine, yielding halogenated by-products. Such chlorinated by-products are more stable and persistent than their parent compounds, necessitating further study to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Material Synthesis
The compound could play a role in the synthesis of advanced materials, such as those involving transition metal phosphors with cyclometalating ligands, fundamental in organic light-emitting diodes (OLEDs) applications. Cyclometalating chelates, potentially derivable from this compound, enable the systematic preparation of highly emissive phosphorescent complexes. These complexes are crucial for tuning emission wavelengths across the visible spectrum, showcasing the integration of organic chemistry in material science for technological applications (Chi & Chou, 2010).
Environmental Impact Assessment
Additionally, research on the environmental impact of organochlorine compounds, potentially including derivatives of this compound, highlights the moderate to considerable toxic effects these substances can have on mammalian and aquatic life. The evaluation of chlorophenols, for instance, emphasizes the need for understanding the persistence, bioaccumulation, and organoleptic impacts of such compounds on the aquatic environment (Krijgsheld & Gen, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives , which have been studied for their antibacterial properties .
Mode of Action
It is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been found to exhibit antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.27 (iLOGP), 1.73 (XLOGP3), 2.02 (WLOGP), 1.35 (MLOGP), and 2.59 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties may influence its bioavailability.
Result of Action
Its derivatives have been found to exhibit antibacterial activity , suggesting that it may have a role in disrupting bacterial growth or survival.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination and nucleophilic substitution .
Cellular Effects
Related compounds have been shown to have antibacterial activities
Molecular Mechanism
It is known that benzonitrile ligands can form coordination complexes with transition metals, which can be displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates
Properties
IUPAC Name |
3-chloro-2-formylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCIKLKCYMPBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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